

# Mavelertinib's Structural Engagement with EGFR T790M: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Mavelertinib |           |
| Cat. No.:            | B611985      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **Mavelertinib** in complex with the drug-resistant T790M mutant of the Epidermal Growth Factor Receptor (EGFR). It includes a detailed examination of the binding interactions, quantitative biochemical data, and the experimental protocols utilized for the structural and enzymatic characterization of this third-generation tyrosine kinase inhibitor.

### Introduction to Mavelertinib and EGFR T790M

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Activating mutations in the EGFR gene are key drivers in a subset of non-small cell lung cancers (NSCLC). While first and second-generation EGFR inhibitors have shown clinical efficacy, their effectiveness is often limited by the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation. The T790M mutation sterically hinders the binding of earlier-generation inhibitors and increases the receptor's affinity for ATP, rendering these drugs less effective.[1]

**Mavelertinib** (PF-06747775) is a third-generation, irreversible EGFR tyrosine kinase inhibitor designed to overcome T790M-mediated resistance.[2] It exhibits potent activity against EGFR harboring both activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while maintaining selectivity over wild-type (WT) EGFR, thereby reducing mechanism-based toxicities.[3][4] This guide delves into the structural basis for **Mavelertinib**'s efficacy and selectivity.



# Crystal Structure of Mavelertinib in Complex with EGFR T790M/V948R

The crystal structure of **Mavelertinib** bound to the kinase domain of EGFR with the T790M and an additional V948R mutation was solved at a resolution of 2.00 Å (PDB ID: 6Z4D).[5][6] This structure reveals the precise binding mode of **Mavelertinib** within the ATP-binding pocket of the mutant EGFR.

### **Key Structural Features**

The EGFR kinase domain in the 6Z4D structure adopts an inactive conformation. **Mavelertinib** occupies the ATP-binding site, forming a covalent bond with the Cysteine 797 residue. This irreversible interaction is a hallmark of third-generation EGFR inhibitors and is crucial for their potency against the T790M mutant. The V948R mutation was introduced to facilitate the crystallization of the kinase in its inactive state.

### **Mavelertinib Binding Interactions**

A detailed analysis of the 6Z4D structure reveals several key interactions between **Mavelertinib** and the EGFR T790M kinase domain:

- Covalent Bond Formation: The acrylamide moiety of Mavelertinib acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys797. This irreversible binding overcomes the increased ATP affinity conferred by the T790M mutation.
- Hinge Region Interactions: The purine core of Mavelertinib forms hydrogen bonds with the backbone of Met793 in the hinge region of the kinase, a common feature for ATP-competitive inhibitors.
- Selectivity Pockets: The specific substitutions on the purine ring of Mavelertinib extend into
  hydrophobic pockets within the ATP-binding site, contributing to its high affinity and
  selectivity for mutant EGFR over the wild-type form. The methoxy-pyrazole moiety plays a
  significant role in these selective interactions.
- Gatekeeper Residue Accommodation: The structure demonstrates how the inhibitor's conformation accommodates the bulkier methionine at position 790, a steric clash that hinders the binding of earlier-generation inhibitors.



### **Quantitative Data**

The inhibitory activity of **Mavelertinib** against various EGFR mutants has been characterized through biochemical and cellular assays. The following tables summarize the key quantitative data.

| EGFR Mutant         | IC50 (nM) |
|---------------------|-----------|
| Del (Exon 19)       | 5         |
| L858R               | 4         |
| T790M/L858R         | 12        |
| T790M/Del (Exon 19) | 3         |
| Wild-Type EGFR      | 307       |

Table 1: Biochemical IC50 values of

Mavelertinib against various EGFR constructs.

Data sourced from MedChemExpress.[3][4]

| Parameter            | Value  | Species |
|----------------------|--------|---------|
| Oral Bioavailability | 60%    | Mouse   |
| 11%                  | Rat    |         |
| 66%                  | Dog    |         |
| Plasma Half-life     | 0.56 h | Mouse   |
| 0.28 h               | Rat    |         |
| 1.3 h                | Dog    | _       |
|                      |        | =       |

Table 2: Pharmacokinetic properties of Mavelertinib in different species. Data sourced from MedChemExpress.[3]



### **Experimental Protocols**

This section details the methodologies employed in the determination of the **Mavelertinib**-EGFR T790M crystal structure and its biochemical characterization.

### Protein Expression and Purification of EGFR T790M/V948R

The specific protocol for the expression and purification of the EGFR T790M/V948R construct used for the 6Z4D structure determination is detailed in the primary publication by Niggenaber et al. (2020). Generally, such protocols involve the following steps:

- Gene Construct: The human EGFR kinase domain (residues 696-1022) containing the T790M and V948R mutations is cloned into a suitable expression vector, often with an Nterminal tag (e.g., GST or His-tag) to facilitate purification.
- Expression System: The protein is typically expressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus expression system, which allows for proper protein folding and post-translational modifications.[5]
- Cell Lysis and Affinity Chromatography: The cells are harvested and lysed. The protein is then purified from the cell lysate using affinity chromatography based on the tag (e.g., Glutathione-Sepharose for GST-tags or Ni-NTA for His-tags).
- Tag Cleavage and Further Purification: The affinity tag is often cleaved by a specific protease (e.g., TEV or Thrombin). The protein is then further purified using ion-exchange and sizeexclusion chromatography to achieve a homogenous sample.
- Protein Characterization: The purity and homogeneity of the protein are assessed by SDS-PAGE and mass spectrometry.

## Crystallization of the Mavelertinib-EGFR T790M/V948R Complex

The crystallization of the complex was achieved using the vapor diffusion hanging drop method.[6]



- Complex Formation: The purified EGFR T790M/V948R protein is incubated with a molar excess of Mavelertinib and the allosteric inhibitor EAI001 to ensure complete binding. The formation of the covalent bond can be monitored by mass spectrometry.
- Crystallization Conditions: The protein-inhibitor complex (at a concentration of 5.0 mg/mL in a buffer containing 100 mM NaCl, 25 mM Tris-HCl pH 8.0, 10% glycerol, and 1 mM TCEP) is mixed with a reservoir solution.[6]
  - Reservoir Solution: 27.5% PEG 3350, 100 mM MgSO4, 2% ethylene glycol.[6]
  - Drop Ratio: 1 μL of protein solution is mixed with 1 μL of reservoir solution.[6]
  - Temperature: Crystals are grown at 293 K (20°C).[6]
- Crystal Harvesting and Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[6] For the 6Z4D structure, data was collected at the SLS beamline X10SA.[6]

### **Biochemical Kinase Assays for IC50 Determination**

The IC50 values for **Mavelertinib** are typically determined using in vitro kinase assays. While the specific protocol from the discovery paper by Planken et al. is proprietary, a general and representative protocol is as follows:

- Assay Principle: The assay measures the ability of the inhibitor to block the phosphorylation
  of a substrate by the EGFR kinase. This is often done using a luminescence-based assay
  that quantifies the amount of ATP consumed (ADP produced) during the kinase reaction.
- Reagents:
  - Purified recombinant EGFR enzyme (wild-type or mutant).
  - A suitable substrate (e.g., a poly-Glu-Tyr peptide).
  - ATP at a concentration near its Km for the specific EGFR mutant.
  - Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, BSA, DTT).



- Serial dilutions of Mavelertinib.
- A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
- Procedure:
  - The EGFR enzyme, substrate, and inhibitor are pre-incubated in a multi-well plate.
  - The kinase reaction is initiated by the addition of ATP.
  - The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature).
  - The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced.
  - Luminescence is read on a plate reader.
- Data Analysis: The luminescence signal is converted to percent inhibition relative to a noinhibitor control. The IC50 value is determined by fitting the dose-response curve to a fourparameter logistic equation.

### **Visualizations**

The following diagrams illustrate key pathways and workflows related to **Mavelertinib** and EGFR.



Click to download full resolution via product page

Caption: Simplified EGFR signaling pathway and the inhibitory action of **Mavelertinib**.





Click to download full resolution via product page

Caption: Experimental workflow for determining the crystal structure of **Mavelertinib**-EGFR T790M.





Click to download full resolution via product page

Caption: Logical relationship illustrating the selectivity of **Mavelertinib**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Third generation EGFR TKIs: current data and future directions PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural elements that enable specificity for mutant EGFR kinase domains with next-generation small-molecule inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for cooperative binding and synergy of ATP-site and allosteric EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mavelertinib's Structural Engagement with EGFR T790M: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611985#mavelertinib-crystal-structure-with-egfr-t790m]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com